

3-Bromo-1-butene analogues and derivatives

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Compound of Interest

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An In-Depth Technical Guide to **3-Bromo-1-butene**: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-butene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, core reactivity, and applications of **3-bromo-1-butene** and its analogues, with a particular focus on its utility in the construction of complex molecules and its relevance in medicinal chemistry and drug development. Key reaction pathways, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and organometallic additions, are detailed. This document summarizes quantitative data in tabular form, provides detailed experimental protocols for key transformations, and uses diagrams to illustrate complex mechanisms and workflows.

Core Chemical Properties of **3-Bromo-1-butene**

3-Bromo-1-butene is a secondary allylic halide. The presence of the double bond significantly influences the reactivity of the C-Br bond. Upon cleavage of the C-Br bond, a resonance-stabilized allylic carbocation is formed, which delocalizes the positive charge across two carbon atoms.^{[1][2]} This stabilization facilitates reactions that proceed through a carbocation intermediate, such as S_N1 reactions.^{[2][3]} Both **3-bromo-1-butene** (a secondary halide) and its isomer 1-bromo-2-butene (a primary halide) undergo S_N1 reactions at nearly identical rates because they form the same resonance-stabilized allylic carbocation intermediate.^{[2][3]}

Table 1: Physicochemical Properties of **3-Bromo-1-butene**

Property	Value	Reference
Molecular Formula	C ₄ H ₇ Br	[4]
Molecular Weight	135.004 g/mol	[4]
Boiling Point	88.7 °C at 760 mmHg	[4]
Density	1.307 g/cm ³	[4]
Refractive Index	1.4686	[4]
Flash Point	7.2 °C	[4]

Synthesis of **3-Bromo-1-butene**

The most common laboratory synthesis of **3-bromo-1-butene** involves the allylic bromination of 1-butene. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

General Experimental Protocol: Allylic Bromination of 1-Butene

- Reaction Setup: A solution of 1-butene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a light source.
- Reagent Addition: N-bromosuccinimide (NBS) is added to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be added to facilitate the reaction, or the reaction can be initiated by UV light.
- Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.
- Workup: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

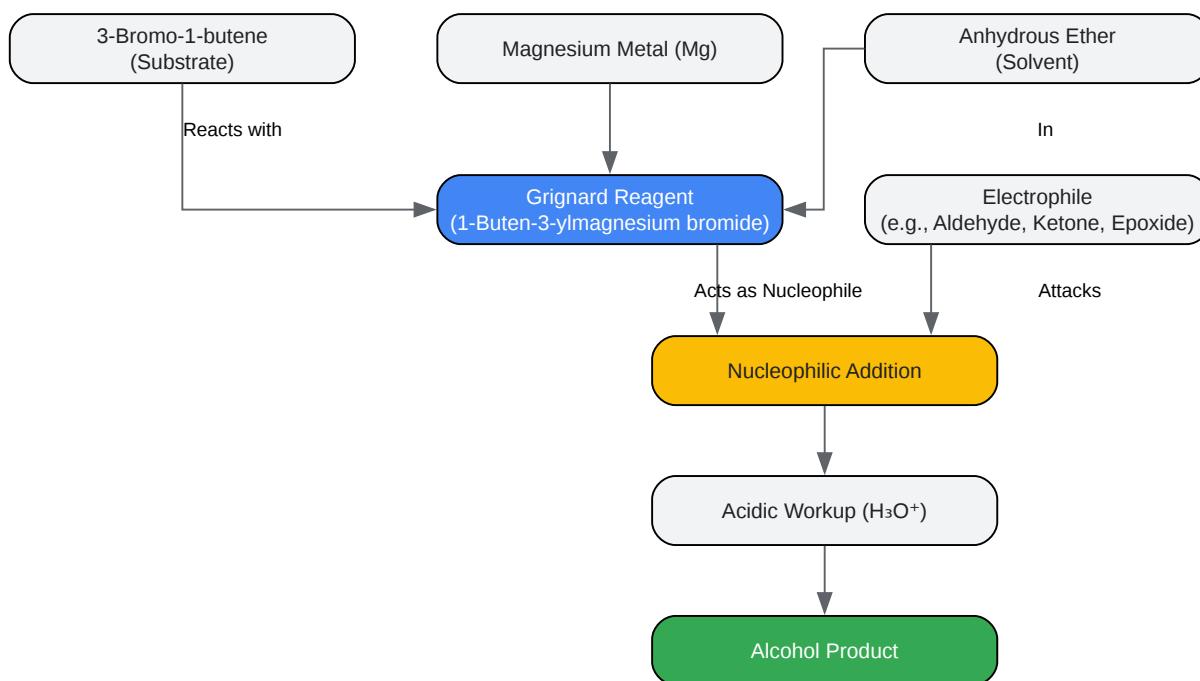
- Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield **3-bromo-1-butene**.^[5]

Key Reactions and Derivatives

The dual functionality of **3-bromo-1-butene** allows it to participate in a wide array of reactions, making it a valuable precursor for various derivatives.

Organometallic Reactions: Grignard Reagents

3-Bromo-1-butene readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-buten-3-ylmagnesium bromide.^[6] This organometallic compound is a potent nucleophile and a strong base.^{[6][7]}



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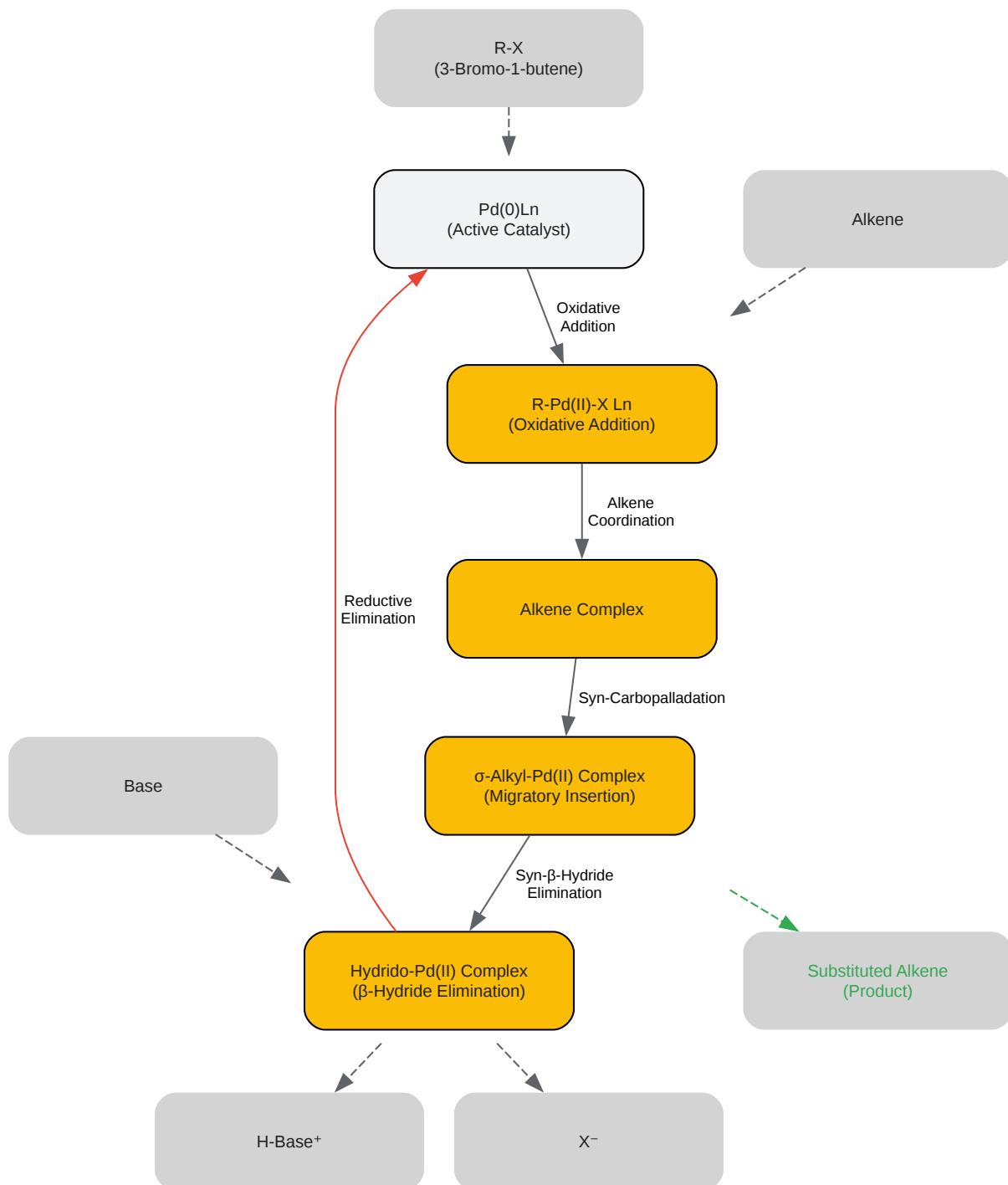
Caption: Workflow for Grignard reagent synthesis and reaction.

- Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of **3-bromo-1-butene** in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic.^[8]
- Aldehyde Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the aldehyde (e.g., acetaldehyde) in anhydrous ether is added dropwise with stirring.^[9]
- Quenching: After the addition is complete, the reaction is stirred for an additional hour at room temperature and then quenched by slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol is purified by column chromatography.^[10]

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-1-butene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

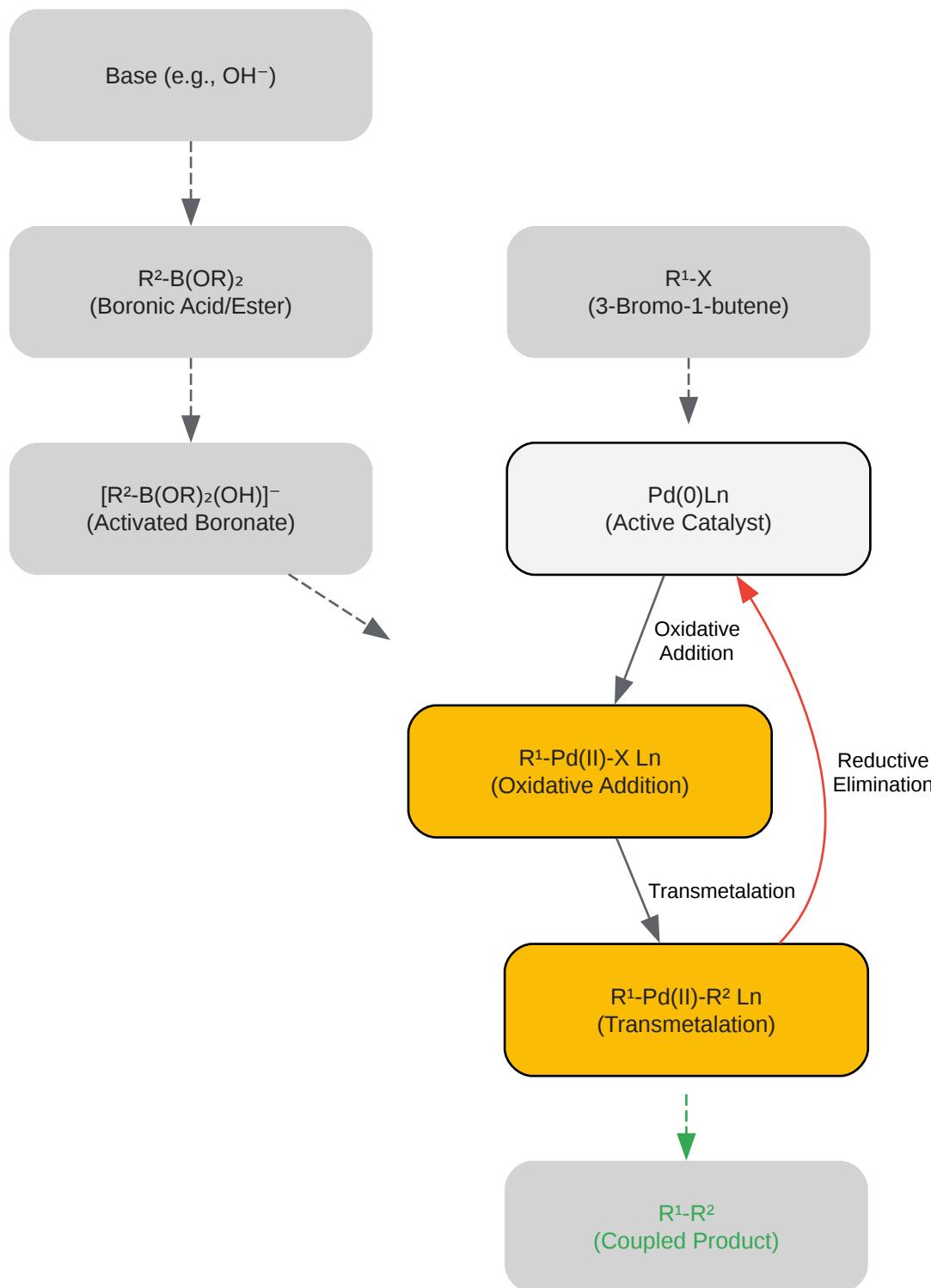
The Heck reaction couples **3-bromo-1-butene** (a vinyl halide analogue) with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.^{[11][12]} The reaction typically favors the formation of the trans (E) isomer.^[13]

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Caption: The catalytic cycle of the Mizoroki-Heck reaction.

- Reaction Setup: A mixture of **3-bromo-1-butene** (1.0 mmol), the desired alkene (e.g., styrene, 1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (2 mol%), a phosphine ligand such as PPh_3 (4 mol%), and a base such as K_2CO_3 (2.0 mmol) are combined in a reaction vessel.[14]
- Solvent: A suitable polar aprotic solvent like DMF or DMAc is added.[13]
- Reaction Conditions: The vessel is sealed, and the mixture is stirred and heated (typically between 80-140 °C) until the starting material is consumed, as monitored by TLC or GC.[14]
- Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

The Suzuki-Miyaura reaction is a powerful method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds by coupling **3-bromo-1-butene** with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base.[15][16]



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

- Reaction Setup: To a flask are added **3-bromo-1-butene** (1.0 mmol), an arylboronic acid (1.1 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base such as aqueous K_2CO_3 or Cs_2CO_3 (2.0-3.0 mmol).[17][18]
- Solvent System: A solvent mixture, often consisting of an organic solvent (e.g., toluene, dioxane, or DME) and water, is added.[17]
- Reaction Conditions: The mixture is degassed and then heated under a nitrogen or argon atmosphere, typically at 80-100 °C, for several hours.
- Workup and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Synthesis of Vinylcyclopropanes

3-Bromo-1-butene derivatives can be used in the synthesis of vinylcyclopropanes, which are valuable intermediates capable of undergoing ring-opening and rearrangement reactions.[19][20] One common method is the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β -unsaturated carbonyl compound derived from a **3-bromo-1-butene** analogue.[21]

Analogues and Derivatives in Drug Development

The structural motifs accessible from **3-bromo-1-butene** are relevant in medicinal chemistry. Bromo-organic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[22]

A notable example is the natural product Acivicin and its synthetic, nature-inspired analogue, 3-Br-acivicin (3-BA). The 3-halo-4,5-dihydroisoxazole core of these molecules is a key pharmacophore. A study on 3-BA and its derivatives explored their antimalarial activity against *Plasmodium falciparum*.[23]

Table 2: Biological Activity of 3-Br-Acivicin (Isomer 1a) and Derivatives

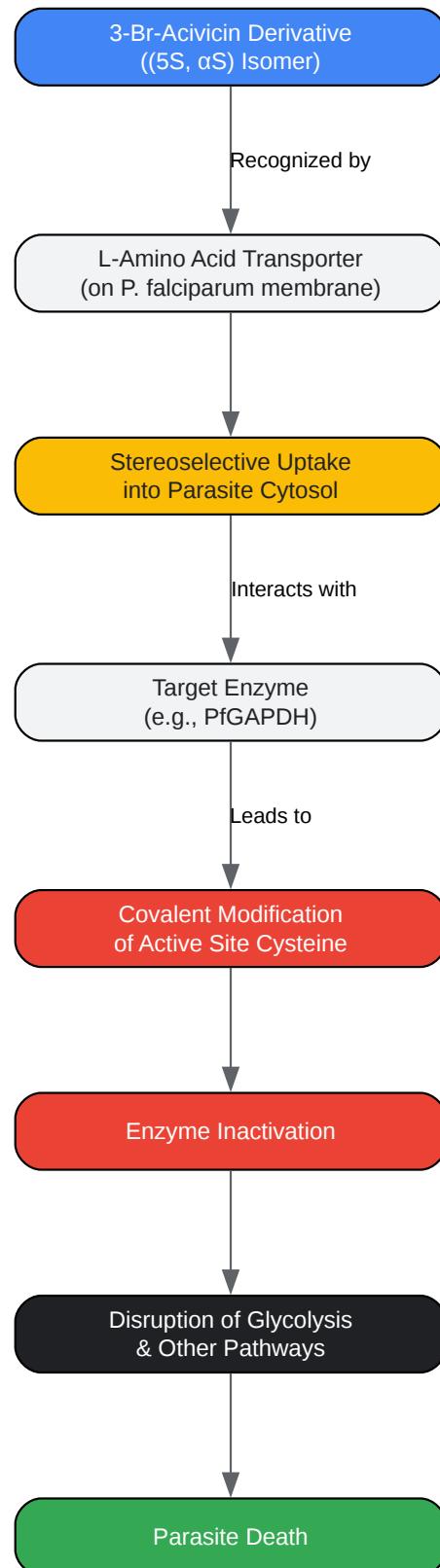
Compound	Description	Target	Activity Metric (IC ₅₀) vs P. falciparum	Reference
1a	3-Br-Acivicin	PfGAPDH & other targets	0.28 μM (D10 strain), 0.22 μM (W2 strain)	[24]
2a	Methyl Ester of 1a	PfGAPDH & other targets	0.17 μM (D10 strain), 0.13 μM (W2 strain)	[24]
3a	Ethyl Ester of 1a	PfGAPDH & other targets	0.12 μM (D10 strain), 0.11 μM (W2 strain)	[24]
4a	N-benzyl amide of 1a	PfGAPDH & other targets	0.18 μM (D10 strain), 0.16 μM (W2 strain)	[24]

Note: PfGAPDH refers to Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase.

The study found that stereochemistry is critical for biological activity. Only the isomers with (5S, αS) configuration showed significant antiplasmodial effects, suggesting that their uptake into the parasite may be mediated by a stereoselective L-amino acid transport system.[\[23\]](#) The dihydroisoxazole moiety acts as a covalent inhibitor of its target enzymes.[\[23\]](#)

Proposed Biological Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole core of 3-Br-acivicin is believed to act as a glutamine antagonist. It can covalently modify the active sites of enzymes that utilize glutamine, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH).



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Caption: Proposed mechanism of antimalarial action for 3-Br-Acivicin.

Conclusion

3-Bromo-1-butene and its derivatives are exceptionally useful synthons in modern organic chemistry. The ability to selectively functionalize either the allylic bromide or the terminal alkene, particularly through powerful C-C bond-forming reactions like Heck and Suzuki couplings, provides synthetic chemists with a reliable tool for molecular construction. Furthermore, the incorporation of the butenyl scaffold and related structures into biologically active molecules, such as the antimalarial agent 3-Br-acivicin, highlights the continued importance of this chemical entity in drug discovery and development. The methodologies and data presented herein serve as a technical resource for researchers aiming to leverage the unique reactivity of this compound class in their synthetic and medicinal chemistry endeavors.

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